molecular formula C7H5Cl2NO B596507 2,6-DichlorobenzaMide--d3 CAS No. 1219804-28-0

2,6-DichlorobenzaMide--d3

Cat. No. B596507
M. Wt: 193.041
InChI Key: JHSPCUHPSIUQRB-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

2,6-dichlorobenzamide derivatives have been synthesized and claimed in a research study. The compounds JV1 and JV2 were synthesized by known methods. Ethylene diamine and isopropyl amine were dissolved in ethanolic 1 N NaOH separately and to it 2,6-dichlorobenzoyl chloride was added .


Molecular Structure Analysis

The molecular formula of 2,6-DichlorobenzaMide–d3 is C7H5Cl2NO . The IUPAC Standard InChIKey is JHSPCUHPSIUQRB-UHFFFAOYSA-N . The chemical structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Molecular Structure and Spectroscopy

Tao et al. (2016) investigated the molecular structure and spectroscopy of 2,6-dichlorobenzamide, a degradation product of the herbicide 2,6-dichlorobenzonitrile. The study focused on FT-IR and FT-Raman spectra, analyzing the potential energy surface for internal rotations, optimized geometry, structural parameters, and theoretical IR and Raman spectra. They also examined the HOMO-LUMO gap and molecular electrostatic potential, providing insights into the compound's molecular characteristics (Tao et al., 2016).

Environmental Impact and Analytical Strategies

Björklund et al. (2011) reviewed the environmental impact of dichlobenil and its main metabolite 2,6-dichlorobenzamide. Their study provided an overview of analytical strategies for determining these compounds in environmental matrices and summarized studies on measured environmental concentrations, highlighting their distribution in the environment (Björklund et al., 2011).

Bioremediation and Microbial Degradation

Raes et al. (2019) explored the microbial degradation of 2,6-dichlorobenzamide by Aminobacter sp. MSH1. This study showed that the bacterium uses the compound as a carbon, nitrogen, and energy source and provided insights into the unique catabolic pathway involved in this process, crucial for groundwater bioremediation (Raes et al., 2019).

Detection and Analysis in Groundwater

Porazzi et al. (2005) developed a method for determining dichlobenil, 2,6-dichlorobenzamide, and its metabolites in groundwater. This research is vital for monitoring the presence of these compounds in groundwater samples, contributing to regulatory efforts for water quality management (Porazzi et al., 2005).

Future Directions

Research suggests that sand filter communities contain species that increase the fitness of Aminobacter sp. MSH1, a bacterium that mineralizes the groundwater micropollutant 2,6-dichlorobenzamide (BAM). This opens doors for assisting bioaugmentation through co-inoculation with “helper” bacteria originating from and adapted to the target environment .

properties

CAS RN

1219804-28-0

Product Name

2,6-DichlorobenzaMide--d3

Molecular Formula

C7H5Cl2NO

Molecular Weight

193.041

IUPAC Name

2,6-dichloro-3,4,5-trideuteriobenzamide

InChI

InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D

InChI Key

JHSPCUHPSIUQRB-CBYSEHNBSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N)Cl

synonyms

2,6-DichlorobenzaMide--d3

Origin of Product

United States

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